Cas no 1820581-25-6 (methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate)

methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
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- インチ: 1S/C6H9ClO4S/c1-11-6(8)4-2-3-5(4)12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+/m0/s1
- InChIKey: XSEPQMRTNQIYLC-CRCLSJGQSA-N
- ほほえんだ: [C@H]1(C(OC)=O)CC[C@H]1S(Cl)(=O)=O
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-187404-1.0g |
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate, cis |
1820581-25-6 | 1g |
$1500.0 | 2023-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1699-250MG |
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |
1820581-25-6 | 95% | 250MG |
¥ 3,471.00 | 2023-04-14 | |
Enamine | EN300-187404-2.5g |
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate, cis |
1820581-25-6 | 2.5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-187404-1g |
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate, cis |
1820581-25-6 | 1g |
$1500.0 | 2023-09-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1699-500mg |
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |
1820581-25-6 | 95% | 500mg |
¥5781.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1699-500.0mg |
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |
1820581-25-6 | 95% | 500.0mg |
¥5781.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1699-250.0mg |
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |
1820581-25-6 | 95% | 250.0mg |
¥3471.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1699-250mg |
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |
1820581-25-6 | 95% | 250mg |
¥3471.0 | 2024-04-23 | |
Ambeed | A618781-1g |
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |
1820581-25-6 | 97% | 1g |
$1326.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1699-100.0mg |
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate |
1820581-25-6 | 95% | 100.0mg |
¥2171.0000 | 2024-07-23 |
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate 関連文献
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylateに関する追加情報
Introduction to Methyl (1R,2R)-2-(Chlorosulfonyl)cyclobutane-1-Carboxylate (CAS No. 1820581-25-6)
Methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate, with the CAS number 1820581-25-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a cyclobutane core functionalized with a chlorosulfonyl group and a carboxylate ester moiety. The unique stereochemistry of the cyclobutane ring, specifically the (1R,2R) configuration, imparts distinct electronic and steric properties that make this molecule a valuable intermediate in the synthesis of more complex pharmacophores.
The methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate molecule has been studied extensively for its potential applications in drug discovery and development. The presence of the chlorosulfonyl group enhances the electrophilicity of the molecule, making it a versatile building block for further chemical transformations. This property is particularly useful in constructing heterocyclic frameworks, which are prevalent in many biologically active compounds. The carboxylate ester group, on the other hand, provides a site for further derivatization, allowing chemists to tailor the molecular structure to specific pharmacological requirements.
In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The stereochemistry of methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate makes it an excellent candidate for such applications. Researchers have leveraged this compound to achieve high enantioselectivity in various catalytic reactions, including hydrogenation and epoxidation processes. These advancements have not only improved the efficiency of synthetic routes but also reduced the environmental impact by minimizing waste generation.
The pharmaceutical industry has been particularly keen on exploring novel scaffolds derived from cycloalkane structures due to their favorable pharmacokinetic properties. The cyclobutane ring, being relatively rigid compared to its open-chain counterparts, can stabilize certain bioactive conformations and improve metabolic stability. Furthermore, the chlorosulfonyl group can serve as a handle for introducing additional functional groups through nucleophilic substitution reactions, enabling the construction of diverse chemical libraries.
Recent studies have highlighted the utility of methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological pathways and are often targeted by therapeutic agents. The ability to incorporate this compound into peptidomimetic structures has led to the discovery of potent inhibitors with improved binding affinities and selectivity. These findings underscore the importance of stereochemically defined intermediates in drug design.
The synthetic methodologies for preparing methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate have also seen significant advancements. Modern synthetic strategies often employ enantioselective cyclization reactions or chiral resolution techniques to obtain high-purity enantiomers. These methods not only enhance yield but also ensure that the final product meets stringent quality standards required for pharmaceutical applications. The development of efficient synthetic routes is essential for scaling up production and making these compounds more accessible for research purposes.
Another area where methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate has shown promise is in materials science. The unique structural features of this compound make it suitable for designing advanced polymers and liquid crystals with tailored properties. For instance, its rigid cyclic structure can contribute to enhanced thermal stability and mechanical strength in polymer matrices. Additionally, the presence of polar functional groups allows for interactions with other molecules, making it a candidate for developing novel materials with specific functionalities.
In conclusion, methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, particularly in the development of chiral drugs and protease inhibitors, underscores its importance in modern medicinal chemistry. Furthermore, its potential in materials science highlights its versatility beyond traditional chemical applications. As research continues to uncover new uses for this compound, its significance is expected to grow even further.
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